molecular formula C10H16O2 B100713 2-Butyl-1,3-cyclohexanedione CAS No. 18456-90-1

2-Butyl-1,3-cyclohexanedione

Cat. No.: B100713
CAS No.: 18456-90-1
M. Wt: 168.23 g/mol
InChI Key: YMQRPZZAFLGYQY-UHFFFAOYSA-N
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Description

2-Butyl-1,3-cyclohexanedione (CAS No. 17450-95-2), also known as 2-butyryl-5,5-dimethyl-1,3-cyclohexanedione or 2-butyryldimedone, is a cyclic diketone derivative with a butyl substituent at the 2-position. It serves as a critical intermediate in synthesizing herbicides and antimicrobial agents due to its reactive β-diketone structure, which facilitates condensation and alkylation reactions . Its synthesis typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with aliphatic aldehydes under mild conditions, yielding high-purity products .

Properties

CAS No.

18456-90-1

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

2-butylcyclohexane-1,3-dione

InChI

InChI=1S/C10H16O2/c1-2-3-5-8-9(11)6-4-7-10(8)12/h8H,2-7H2,1H3

InChI Key

YMQRPZZAFLGYQY-UHFFFAOYSA-N

SMILES

CCCCC1C(=O)CCCC1=O

Canonical SMILES

CCCCC1C(=O)CCCC1=O

Synonyms

2-Butyl-1,3-cyclohexanedione

Origin of Product

United States

Comparison with Similar Compounds

Structural and Thermodynamic Properties

The following table summarizes key structural and thermodynamic differences between 2-butyl-1,3-cyclohexanedione and related compounds:

Compound Structure ΔHf° (kcal/mol) ΔGf° (kcal/mol) Key Features
This compound Cyclohexane ring, 2-butyl Not reported Not reported High reactivity for herbicidal applications
2-Butyl-1,3-cyclopentanedione Cyclopentane ring, 2-butyl -8.5898 4.2339 Higher thermodynamic stability than cyclohexane analogues
2-Methyl-1,3-cyclohexanedione Cyclohexane ring, 2-methyl -6.945 29.9344 Commercial availability; simpler alkyl chain
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione (Chlorodimedone) Cyclohexane ring, 2-chloro, 5,5-dimethyl Not reported Not reported Electrophilic reactivity; catalyst in heterocycle synthesis
5-Trifluoromethyl-1,3-cyclohexanedione Cyclohexane ring, 5-CF₃ Not reported Not reported CF₃-building block for fluorinated acridinediones

Key Observations :

  • Ring Size : Cyclopentanedione derivatives (e.g., 2-butyl-1,3-cyclopentanedione) exhibit greater thermodynamic stability (ΔHf° = -8.5898 kcal/mol) compared to cyclohexanediones, likely due to reduced ring strain .
  • Substituent Effects : Electron-withdrawing groups (e.g., CF₃ in 5-trifluoromethyl-1,3-cyclohexanedione) enhance electrophilicity, enabling Hantzsch reactions for fluorinated heterocycles . In contrast, alkyl groups (butyl, methyl) improve lipophilicity, aiding in agrochemical applications .

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